2-Furanol, 5-heptyltetrahydro-
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Overview
Description
2-Furanol, 5-heptyltetrahydro- is an organic compound with the molecular formula C11H22O2. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is also known by other names such as 5-heptyltetrahydro-2-furanol and 1,4-undecanolide .
Preparation Methods
The synthesis of 2-Furanol, 5-heptyltetrahydro- can be achieved through various methods. One common laboratory method involves the reduction of furan derivatives. For instance, the hydrogenation of furfural or furfuryl alcohol can yield tetrahydrofuran derivatives, which can then be further modified to produce 2-Furanol, 5-heptyltetrahydro- . Industrial production methods often involve the catalytic hydrogenation of furan derivatives under high pressure and temperature conditions, using catalysts such as palladium or nickel .
Chemical Reactions Analysis
2-Furanol, 5-heptyltetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions include more saturated furan derivatives, alcohols, and various substituted furan compounds .
Scientific Research Applications
2-Furanol, 5-heptyltetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Furanol, 5-heptyltetrahydro- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2-Furanol, 5-heptyltetrahydro- can be compared with other similar compounds such as:
Furfural: A precursor to many furan derivatives, used in the production of resins and solvents.
Tetrahydrofuran: A solvent widely used in organic synthesis and polymer production.
Furfuryl Alcohol: Used in the manufacture of resins and as a solvent in various industrial applications.
What sets 2-Furanol, 5-heptyltetrahydro- apart is its unique structure, which imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
116625-66-2 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-heptyloxolan-2-ol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10-12H,2-9H2,1H3 |
InChI Key |
FOUOFTJAYOGXOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(O1)O |
Origin of Product |
United States |
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